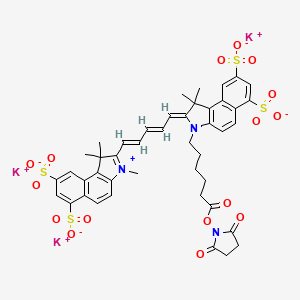
Sulfo-Cyanine5.5 NHS ester (tripotassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .
Major Products
The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .
Applications De Recherche Scientifique
Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.
Industry: Applied in the development of biosensors and diagnostic assays
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
- Cyanine5.5 NHS ester
Uniqueness
Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .
Propriétés
Formule moléculaire |
C44H42K3N3O16S4 |
|---|---|
Poids moléculaire |
1114.4 g/mol |
Nom IUPAC |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
Clé InChI |
POOHULPRLRMLSC-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


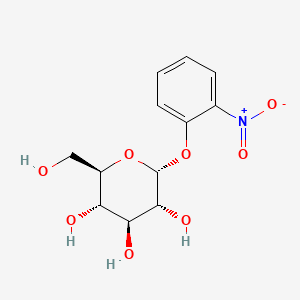
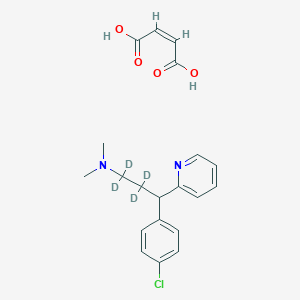
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
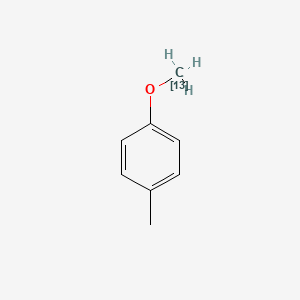


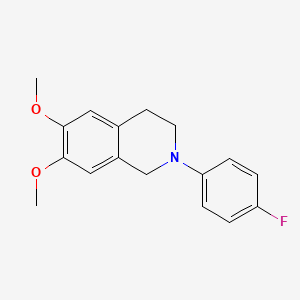
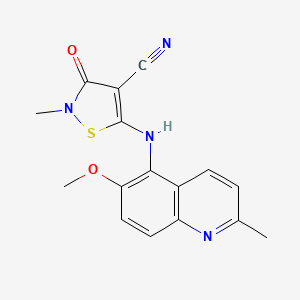
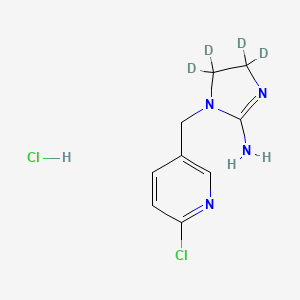


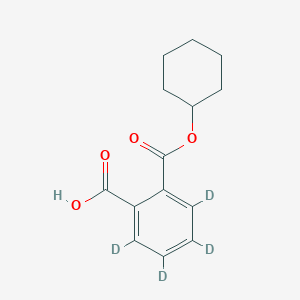
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

